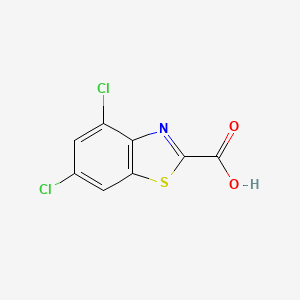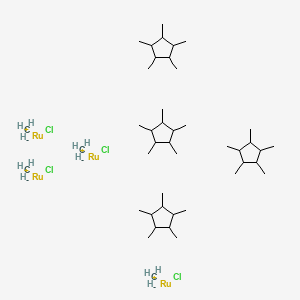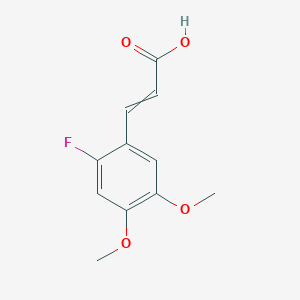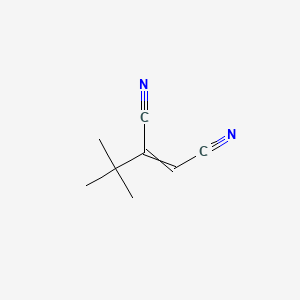
(4-Amino-2,6-dimethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-2,6-dimethylphenyl)acetic acid, also known as (2,6-Dimethylphenyl)aminoacetic acid, is an organic compound with the molecular formula C10H13NO2. This compound is characterized by the presence of an amino group attached to a dimethyl-substituted benzene ring, along with an acetic acid moiety. It is a white to almost white powder or crystalline solid and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2,6-dimethylphenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylaniline with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2,6-dimethylaniline and chloroacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.
Product Isolation: The resulting product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-2,6-dimethylphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or other reduced products.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(4-Amino-2,6-dimethylphenyl)acetic acid has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of (4-Amino-2,6-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in its observed biological activities. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,6-Dimethylphenyl)aminoacetic acid: A closely related compound with similar chemical properties.
2,6-Dimethoxyanilino(oxo)acetic acid: Another derivative with methoxy groups instead of amino groups.
2,6-Difluoroanilino(oxo)acetic acid: A fluorinated analog with different reactivity and properties.
Uniqueness
(4-Amino-2,6-dimethylphenyl)acetic acid is unique due to its specific substitution pattern and the presence of both amino and acetic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-(4-amino-2,6-dimethylphenyl)acetic acid |
InChI |
InChI=1S/C10H13NO2/c1-6-3-8(11)4-7(2)9(6)5-10(12)13/h3-4H,5,11H2,1-2H3,(H,12,13) |
Clé InChI |
BZRYYCKUEZQZAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1CC(=O)O)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2R)-6-[(3S,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoate](/img/structure/B12443174.png)


![2-(Benzo[D][1,3]dioxol-5-YL)oxazole-5-carbaldehyde](/img/structure/B12443186.png)
![4,9-Dimethoxy-2-trichloroacetyl-5H-furo-[3,2-g]-chromene-5-one](/img/structure/B12443188.png)
![1-Boc-4-[(4-bromobenzylamino)methyl]piperidine](/img/structure/B12443191.png)

![N'-(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-2-methoxybenzohydrazide](/img/structure/B12443206.png)

![2-Amino-7-methyl-5-oxo-4-phenethyl-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B12443222.png)
![Tert-butyl 2-({[(2-bromophenyl)methyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B12443223.png)



